3-Chloro-5-cyclohexyl-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H11ClN2S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole typically involves the reaction of cyclohexylamine with thiosemicarbazide, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as a protein thiol modifier, reacting with cysteine residues in proteins to alter their function . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Known for its use in chemical synthesis and biological studies.
5-Substituted-1,2,4-thiadiazoles: These compounds exhibit similar reactivity and biological activities but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
3-chloro-5-cyclohexyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKPCSNJQYXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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